Potassium docosanoate
Description
Potassium docosanoate is the potassium salt of docosanoic acid (C22:0), a saturated very-long-chain fatty acid (VLCFA). Docosanoic acid esters, such as ethyl docosanoate (C₂₄H₄₈O₂, MW 368.64) and methyl docosanoate, are well-documented in biological and industrial contexts, with roles in lipid metabolism, pheromone signaling, and chemical synthesis .
Properties
CAS No. |
7211-53-2 |
|---|---|
Molecular Formula |
C22H43KO2 |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
potassium;docosanoate |
InChI |
InChI=1S/C22H44O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+1/p-1 |
InChI Key |
FYFUQDOEHQSBFN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Related CAS |
112-85-6 (Parent) |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkali Metal Salts of Fatty Acids
Potassium docosanoate belongs to the class of alkali metal carboxylates. Key comparisons include:
Key Insights :
- Chain Length Effects: VLCFA salts like this compound exhibit lower solubility and higher melting points compared to short-chain salts (e.g., potassium acetate). This impacts their utility in aqueous systems.
- Cation Influence : Potassium salts generally have higher solubility than sodium salts due to smaller cation size, which may enhance bioavailability in pharmaceutical contexts.
Esters of Docosanoic Acid
Docosanoic acid forms esters with diverse alcohols, each with distinct properties:
Key Insights :
- Structural Modifications: Ether-linked esters (e.g., 2-(2-butoxyethoxy)ethyl docosanoate) exhibit lower viscosity and greater industrial applicability compared to simple alkyl esters.
- Biological Activity: Methyl docosanoate disrupts nestmate recognition in honeybees, whereas ethyl docosanoate is metabolically inert in such contexts.
Chain Length Variation in Fatty Acid Salts
Docosanoate (C22:0) differs from shorter-chain analogs in metabolic and physical behaviors:
Key Insights :
- Peroxisomal Preference : Longer chains (C20–C22) require peroxisomal β-oxidation to shorten before mitochondrial entry, unlike C16:0.
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